molecular formula C11H14N2O4S B2802193 N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 1061958-96-0

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2802193
CAS No.: 1061958-96-0
M. Wt: 270.3
InChI Key: XDAJAESTEPGGIW-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group and a tetrahydrothiophene ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Pyridine Ring:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a thiol and a suitable alkene or alkyne.

    Coupling Reaction: The pyridine and tetrahydrothiophene rings are coupled through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or tetrahydrothiophene rings.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a different substituent on the pyridine ring and a benzamide group.

Uniqueness

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to the presence of both a methoxy group on the pyridine ring and a tetrahydrothiophene ring with a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(6-methoxypyridin-3-yl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

  • Pyridine Ring : Contributes to the compound's pharmacological properties.
  • Tetrahydrothiophene Moiety : Enhances the compound's lipophilicity and potential interaction with biological targets.
  • Carboxamide Group : Imparts solubility and stability in biological systems.

The molecular weight of this compound is approximately 288.4 g/mol, with a molecular formula of C13H15N3O3S .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with tetrahydrothiophene carboxylic acids. The following general synthetic route can be outlined:

  • Formation of Tetrahydrothiophene Derivative : Start with a suitable thiophene precursor.
  • Pyridine Substitution : Introduce the methoxypyridine moiety through nucleophilic substitution.
  • Carboxamide Formation : Convert the resulting intermediate into the final carboxamide product via amide coupling reactions.

Antitumor Activity

Recent studies have evaluated the antitumor activity of various derivatives related to this compound. While specific data on this compound remains limited, related compounds have shown promising results:

CompoundIC50 Value (µg/mL)Reference
Compound A2.5
Compound B10
Doxorubicin37.5

These results suggest that similar compounds may possess significant antitumor potential.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in tumor growth and proliferation.
  • Modulation of Signaling Pathways : Interaction with signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Antimicrobial Activity : A related compound demonstrated significant antimicrobial properties against resistant strains, suggesting that structural features may confer similar activities to N-(6-methoxypyridin-3-yl) derivatives.
  • Evaluation in Animal Models : Preliminary animal studies indicated that compounds with similar functionalities showed reduced tumor size and improved survival rates in cancer models .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-17-10-3-2-9(6-12-10)13-11(14)8-4-5-18(15,16)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJAESTEPGGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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